molecular formula C22H30N2O3S B2824598 1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine CAS No. 1903776-62-4

1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2824598
CAS No.: 1903776-62-4
M. Wt: 402.55
InChI Key: POXVPPQKZVMYNF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves the reaction of 2,6-dimethylphenylamine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
  • 1-(2,6-Dimethylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine
  • 1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylmorpholine

Uniqueness

1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxy and dimethylphenyl groups may influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-6-27-20-14-19(5)21(15-18(20)4)28(25,26)24-12-10-23(11-13-24)22-16(2)8-7-9-17(22)3/h7-9,14-15H,6,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXVPPQKZVMYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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